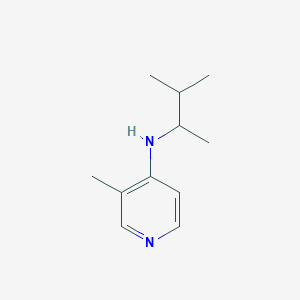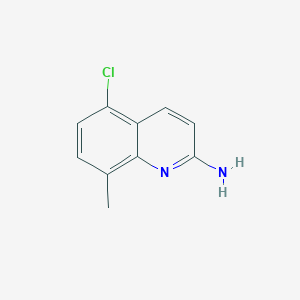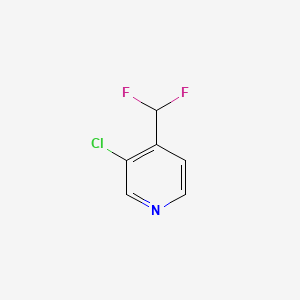
3-Chloro-4-(difluoromethyl)pyridine
説明
3-Chloro-4-(difluoromethyl)pyridine is a chemical compound with the CAS Number: 1374659-44-5. It has a molecular weight of 163.55 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(difluoromethyl)pyridine is represented by the linear formula C6H4ClF2N . The InChI code for this compound is 1S/C6H4ClF2N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H .Physical And Chemical Properties Analysis
3-Chloro-4-(difluoromethyl)pyridine has a molecular weight of 163.55 g/mol . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of this compound .科学的研究の応用
Functionalization Techniques
- Deprotonative Functionalization : The difluoromethyl group in compounds like 3-(difluoromethyl)pyridine can be functionalized via deprotonation using a lithiated base. This method allows the creation of new silylated compounds and a range of 3-(difluoroalkyl)pyridines, expanding the chemical library for various applications (Santos et al., 2020).
Synthesis of Key Intermediates
- Herbicide Intermediates : The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a crucial intermediate in creating the herbicide trifloxysulfuron, is possible from nicotinamide through a series of chemical transformations. This synthesis highlights the role of chloro-difluoromethylpyridine derivatives in agricultural chemistry (Zuo Hang-dong, 2010).
Applications in Fungicides
- Fungicidal Properties : The compound fluazinam, which contains a chloro-trifluoromethyl pyridine unit, exhibits significant fungicidal properties. Its molecular structure, involving a pyridine and benzene ring, contributes to its effectiveness in agriculture (Youngeun Jeon et al., 2013).
Difunctionalization Methods
- Regioselective Difunctionalization : Regioselective 3,4-difunctionalization of 3-chloropyridines through 3,4-pyridyne intermediates enables the synthesis of various 2,3,4-trisubstituted pyridines. This method is pivotal for creating complex molecular structures, including pharmaceuticals (Heinz et al., 2021).
Insecticidal Applications
- Insecticide Intermediates : The synthesis of certain chloro-trifluoropropenyl and dimethyl cyclopropanecarboxamide derivatives, which involve pyridine rings, points to their potential use in creating effective insecticides for crops like maize and sugar beet (Dongqing Liu et al., 2006).
Electrophilic Substitution Studies
- Electrophilic Substitution : Studies on 2-chloro-6-(trifluoromethyl)pyridine reveal efficient methods for halogen shuffling, demonstrating the versatility of chloro-difluoromethyl pyridines in organic synthesis (Mongin et al., 1998).
将来の方向性
特性
IUPAC Name |
3-chloro-4-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRBGKNPGFNLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(difluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




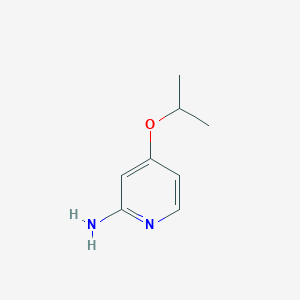
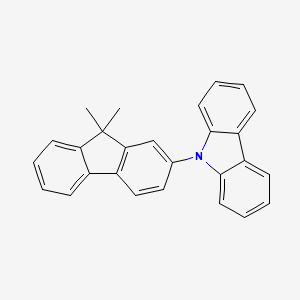
![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)
![4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1427159.png)
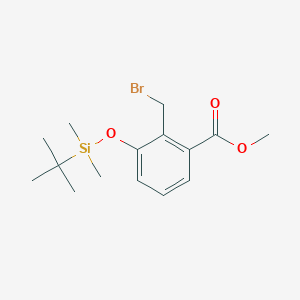
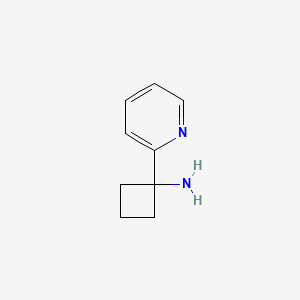
![[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid](/img/structure/B1427165.png)
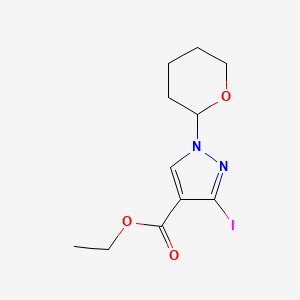
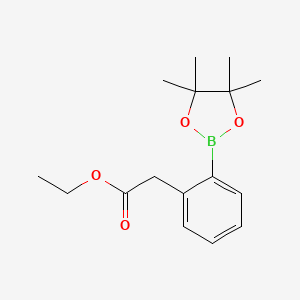
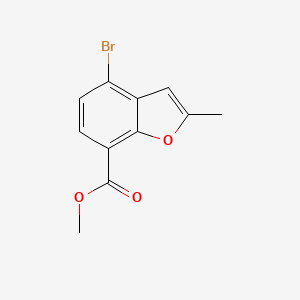
![4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide](/img/structure/B1427170.png)
